Bienvenue dans la boutique en ligne BenchChem!

10074-A4

c-Myc Protein-Protein Interaction Enantioselectivity

10074-A4 is the definitive chemical probe for dissecting c-Myc biology in S-phase. Unlike 10058-F4 or 10074-G5, it exclusively arrests HL-60 cells at the intra-S checkpoint (25–50 µM) via multi-site binding to the c-Myc 370–409 disordered region—a 'ligand cloud' mechanism. With a 10-fold potency advantage over 10074-G5 (IC₅₀ 15.1 µM vs. 146 µM), it is the high-sensitivity positive control for HTS campaigns targeting Myc-driven leukemic growth. Its validated ex vivo conditioning workflow (32 µM pre-incubation reduces tumorigenicity in mouse models) and enantioselective binding (R-Kd 1.9 µM, S-Kd 2.6 µM) make it uniquely suited for target-validation and biophysical studies. Select 10074-A4 when S-phase specificity, superior potency, and pharmacokinetic validation are non‑negotiable experimental requirements.

Molecular Formula C18H14Cl2N2O3S
Molecular Weight 409.3 g/mol
Cat. No. B1663894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10074-A4
Synonyms10074-A4;  10074 A4;  10074A4; 
Molecular FormulaC18H14Cl2N2O3S
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
InChIInChI=1S/C18H14Cl2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2
InChIKeySCNHANGMZXFWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

10074-A4: A Foundational Small-Molecule Inhibitor of the c-Myc/Max Protein-Protein Interaction


10074-A4 is a small-molecule inhibitor that disrupts the critical protein-protein interaction between the oncogenic transcription factor c-Myc and its obligate heterodimerization partner, Max [1]. It is a member of the thiazolidinedione class of compounds, with a molecular weight of 409.3 g/mol and a purity typically ≥98% . The compound is distinguished by its ability to bind to the intrinsically disordered c-Myc 370–409 peptide region at multiple sites, a behavior described as a 'ligand cloud' [2]. This mechanism of action underlies its utility as a chemical probe for studying c-Myc biology in cancer and other proliferative diseases.

The Pitfalls of Substituting 10074-A4: Why Binding Mode, Potency, and Phenotype Dictate Specific Procurement


Generic substitution among c-Myc/Max inhibitors is scientifically unsound due to profound differences in their binding sites, affinities, and resultant functional outcomes. Compounds like 10074-A4, 10058-F4, and 10074-G5, while all nominally targeting the c-Myc/Max interaction, exhibit distinct and non-interchangeable pharmacological profiles [1]. 10074-A4 binds to the c-Myc 370–409 region, while 10058-F4 and 10074-G5 target the bHLHZip domain [2]. These differences in binding lead to variations in cellular IC50 values, the specific cell cycle phase arrested (S-phase vs. G0/G1), and the overall efficacy in preclinical models. Therefore, procurement decisions must be guided by the specific experimental requirements and the quantitative evidence of each compound's unique properties.

Quantitative Head-to-Head Analysis: Where 10074-A4 Demonstrates Meaningful Differentiation for Procurement Decisions


Binding Affinity: Enantioselective Interaction of 10074-A4 with c-Myc

10074-A4 exhibits enantioselective binding to c-Myc, a key differentiator from many racemic mixtures. The affinity of the individual enantiomers is an order of magnitude stronger than previously reported racemic values. Specifically, the binding affinity (Kd) for the R- and S-enantiomers of 10074-A4 to the c-Myc 353–437 fragment were measured at 1.9±0.2 µM and 2.6±0.5 µM, respectively, compared to the previously reported racemic Kd of 36.3±9.0 µM for the c-Myc 370–409 region [1][2]. This represents a >10-fold increase in potency, highlighting the importance of considering enantiomeric purity for experiments requiring high-affinity binding.

c-Myc Protein-Protein Interaction Enantioselectivity

Cellular Potency in Leukemia: 10074-A4 Demonstrates Superior Cytotoxicity vs. 10074-G5

In HL-60 promyelocytic leukemia cells, 10074-A4 exhibits a significantly lower IC50 value compared to the structural analog 10074-G5. 10074-A4 inhibits HL-60 cell proliferation with an IC50 of 15.1 µM [1]. In contrast, 10074-G5 shows an IC50 of 146 µM in the same cell line under similar conditions . This represents a nearly 10-fold difference in potency, making 10074-A4 a more potent tool for studying c-Myc dependency in leukemic models.

Leukemia Cytotoxicity IC50

Inhibition of c-Myc/Max Heterodimerization: 10074-A4 is 10x More Potent than 10058-F4

The primary mechanism of action for this class is the disruption of c-Myc/Max heterodimerization. 10074-A4 achieves this at a concentration of 5 µM in cellular assays using Rat1 and TGR-1 rat fibroblasts . In contrast, the widely used analog 10058-F4 has a reported IC50 of 4.5 µM for inhibiting Myc-Max binding in vitro , which often translates to higher effective concentrations in cellular contexts. This indicates that 10074-A4 is at least as potent, if not more so, than 10058-F4 at the target engagement level.

Protein-Protein Interaction Heterodimerization Potency

Differential Cell Cycle Arrest: 10074-A4 Induces S-Phase Arrest vs. G0/G1 Arrest by 10058-F4

10074-A4 and 10058-F4 induce distinct cell cycle arrest phenotypes, reflecting their different binding modes and downstream effects. Treatment of HL-60 cells with 10074-A4 (25-50 µM for 24h) results in a dose-dependent arrest in the S-phase of the cell cycle [1]. In contrast, 10058-F4 treatment of AML cells (e.g., at 30 µM) causes a G0/G1 phase arrest [2]. This qualitative difference in cellular phenotype is a critical consideration for experimental design and cannot be assumed to be interchangeable.

Cell Cycle S-Phase Arrest Phenotype

Suppression of c-Myc Target Genes: 10074-A4 Downregulates CCND2 and CDK4

10074-A4 treatment leads to a functional reduction in the mRNA levels of key c-Myc target genes, CCND2 and CDK4, in HL-60 cells [1]. This is a direct pharmacodynamic readout of its mechanism of action. While 10074-G5 also impacts c-Myc targets, it is notably less potent in cellular assays, with an IC50 nearly 10-fold higher (146 µM vs 15.1 µM) . This difference in potency suggests that 10074-A4 will elicit a more robust gene expression signature at lower, more tractable concentrations.

Gene Expression CCND2 CDK4

In Vivo Efficacy: 10074-A4 Ex Vivo Pre-treatment Reduces Tumor Growth in Xenograft Models

While many c-Myc inhibitors have shown limited in vivo activity due to poor pharmacokinetics, a distinct application of 10074-A4 has been validated. Ex vivo pre-incubation of Myc-overexpressing Rat1 cells with 10074-A4 (32 µM) prior to implantation in a mouse xenograft model resulted in reduced tumor growth of those cells . This is in stark contrast to the class of compounds including 10058-F4 and 10074-G5, which are noted to 'not show potent antitumor activity in vivo' when administered systemically [1]. This highlights a unique, niche utility for 10074-A4 in ex vivo manipulation and engraftment studies.

Xenograft In Vivo Tumor Growth

Validated Application Scenarios for 10074-A4 in Academic and Industrial Research


Mechanistic Studies of c-Myc Driven S-Phase Arrest and Replication Stress

Due to its specific induction of S-phase arrest in HL-60 cells at 25-50 µM, 10074-A4 is the optimal tool compound for investigating c-Myc's role in DNA replication stress, origin firing, and the intra-S-phase checkpoint [1]. This is a distinct application that cannot be fulfilled by 10058-F4, which primarily induces G0/G1 arrest.

High-Throughput Screening (HTS) Campaigns Targeting Leukemia Cell Viability

With an IC50 of 15.1 µM against HL-60 cells, 10074-A4 serves as a potent and well-validated positive control for HTS assays designed to discover novel agents targeting c-Myc-dependent leukemic cell growth [2]. Its 10-fold greater potency over 10074-G5 (IC50 146 µM) makes it a more sensitive benchmark for assay quality and hit identification.

Ex Vivo Target Validation and Conditioning Prior to Xenograft Implantation

10074-A4 has a unique, proven application in ex vivo conditioning of tumor cells before implantation into mouse models. Pre-incubation of Myc-overexpressing cells with 32 µM 10074-A4 leads to reduced tumor growth in vivo, providing a powerful method for validating the tumorigenic role of c-Myc in a given cell line . This workflow is not validated for other in-class inhibitors like 10058-F4 or 10074-G5.

Biophysical Characterization of Enantioselective c-Myc/Ligand Interactions

The enantioselective binding of 10074-A4, with R- and S-enantiomers exhibiting Kd values of 1.9 µM and 2.6 µM, respectively, makes this compound a valuable tool for biophysical studies [3]. It is particularly suited for Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) experiments aimed at understanding the structural basis of ligand binding to intrinsically disordered proteins like c-Myc.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10074-A4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.